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Abstract

This technical guide provides a comprehensive examination of 1-(4-Chlorophenyl)azetidine-
3-carboxylic acid (CAS No. 1187933-29-4), a heterocyclic building block of significant interest
in medicinal chemistry. We will delve into its core chemical properties, structural characteristics,
reactivity profile, and the analytical methodologies essential for its characterization. The
narrative is structured to provide not just data, but also the underlying scientific rationale for
experimental design, reflecting an approach grounded in expertise and trustworthiness. The
azetidine scaffold, a strained four-membered ring, imparts unique conformational rigidity and
metabolic stability, making its derivatives valuable as proline analogues and pharmacophores
in drug design.[1][2] This guide serves as a foundational resource for professionals leveraging
this molecule in their research and development pipelines.

Structural and Physicochemical Foundation

The molecular architecture of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid is key to its
utility. It combines a strained, saturated N-heterocycle with an electron-deficient aromatic ring
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and a versatile carboxylic acid handle. This combination dictates its physical properties and its
behavior in biological systems.

Caption: 2D representation of the molecular structure.

The physicochemical properties are critical for predicting solubility, permeability, and metabolic
stability, which are key parameters in drug development.[1][3]

Property Value Source(s)
CAS Number 1187933-29-4 [4][5]
Molecular Formula C10H10CINO2 [6]
Molecular Weight 211.65 g/mol

Appearance Solid

Purity >98% (typical)

Boiling Point 421.3 £ 40.0 °C (predicted) [6]

Density 1.655 + 0.06 g/cm3 (predicted) [6]
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Synthesis and Reactivity Profile
Generalized Synthetic Approach

The synthesis of N-aryl azetidine-3-carboxylic acids is a multi-step process. While numerous
routes to the azetidine core exist[7][8], a common and logical pathway involves the initial
formation of a 1,3-difunctionalized propane intermediate from a primary amine (4-chloroaniline)
and a suitable three-carbon electrophile (e.g., an epihalohydrin derivative), followed by a base-
mediated intramolecular cyclization. The carboxylic acid functionality can be introduced either
before or after ring formation, often via oxidation of a hydroxymethyl group or hydrolysis of a
nitrile or ester.
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Generalized Synthetic Workflow

Starting Materials

(e.g., 4-Chloroaniline,
Epichlorohydrin derivative)

Step 1: Nucleophilic
Addition/Opening

Intermediate Formation
(1,3-Amino Alcohol/Halide)

Step 2: Intramolecular
Cyclization (Base-mediated)

Azetidine Intermediate
(e.g., Azetidin-3-ol)

Step 3: Functional Group
Interconversion (e.g., Oxidation)

Final Product
1-(4-Chlorophenyl)azetidine-
3-carboxylic acid

Click to download full resolution via product page

Caption: A high-level, generalized workflow for the synthesis of the target compound.

Reactivity
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The molecule's reactivity is governed by its three primary functional domains:

o Azetidine Ring: Possessing significant ring strain (~25.4 kcal/mol), the azetidine ring is more
stable than an aziridine but susceptible to ring-opening reactions under certain conditions
(e.g., strong acids, catalytic hydrogenation).[9] This strain-driven reactivity can be harnessed
for further synthetic transformations.[10]

o Carboxylic Acid: This group is the primary center for derivatization. It readily undergoes
standard acid chemistry, including esterification, amidation (e.g., via coupling reagents like
HATU or EDC), and reduction to the corresponding primary alcohol.

e 4-Chlorophenyl Group: The aromatic ring is deactivated towards electrophilic aromatic
substitution due to the electron-withdrawing nature of the chloro substituent and the
azetidine nitrogen. However, it is amenable to transition-metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond, enabling further structural
diversification.

Core Analytical Methodologies

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of
the compound. The protocols described below represent a self-validating system for quality
control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. The choice of solvent
and experiment is critical. For this molecule, DMSO-de is an excellent choice as it solubilizes
the compound well and allows for the observation of the exchangeable carboxylic acid proton.

Protocol: 1H and 3C NMR

o Sample Preparation: Accurately weigh 5-10 mg of the solid and dissolve it in ~0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e 1H NMR Acquisition (400 MHz):

o Acquire a standard proton spectrum.
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o Expected Chemical Shifts (8, ppm): Based on established principles[11][12], the following
regions are anticipated:

» ~12.0-13.0 ppm: A very broad singlet corresponding to the carboxylic acid proton
(COOH).

n ~7.2-7.4 ppm: An AA'BB' system (two doublets) for the 4-chlorophenyl protons.

» ~3.5-4.5 ppm: A set of complex multiplets for the three non-equivalent protons of the
azetidine ring (CHz2 and CH).

e 13C NMR Acquisition (100 MHz):
o Acquire a proton-decoupled carbon spectrum.
o Expected Chemical Shifts (8, ppm):
» ~170-175 ppm: Carboxylic acid carbonyl carbon (C=0).
» ~115-150 ppm: Four signals for the aromatic carbons.

» ~40-60 ppm: Signals for the azetidine ring carbons.

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an exact mass measurement, which is a definitive
confirmation of the elemental composition. ESI is a soft ionization technique well-suited for this
polar molecule, minimizing fragmentation and preserving the molecular ion.

Protocol: ESI-TOF MS

o Sample Preparation: Prepare a ~10 pg/mL solution of the compound in a 50:50 mixture of
acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium
hydroxide (for negative ion mode).

 Instrumentation: Use an Electrospray lonization (ESI) source coupled to a Time-of-Flight
(TOF) or Orbitrap mass analyzer.
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e Acquisition:
o Positive lon Mode [M+H]*: The expected exact mass for C1oH11CINO2* is 212.0473.
o Negative lon Mode [M-H]~: The expected exact mass for C1o0HoCINO2~ is 210.0327.

 Verification: Crucially, observe the characteristic isotopic pattern of chlorine. The ratio of the
M peak (containing 3°Cl) to the M+2 peak (containing 3’Cl) should be approximately 3:1.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity assessment. A reverse-phase
C18 column is ideal for this moderately polar compound. The use of a buffer or acid modifier
(like formic or trifluoroacetic acid) in the mobile phase is essential to suppress the ionization of
the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention
times.

Protocol: Purity Analysis
e System: An HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
e Mobile Phase:
o Solvent A: Water + 0.1% Formic Acid
o Solvent B: Acetonitrile + 0.1% Formic Acid

o Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes is a good starting
point for method development.

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at 254 nm.

o Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent
(e.g., methanol) to a concentration of ~0.5 mg/mL.
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e Analysis: Inject 5-10 pL. Purity is determined by the area percentage of the main peak
relative to the total area of all observed peaks.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye
irritation, and may cause respiratory irritation.

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

o Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[13]
[14]

Storage: Keep the container tightly closed and store in a dry, cool place.[13]

For comprehensive safety information, always consult the supplier's latest Safety Data Sheet
(SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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